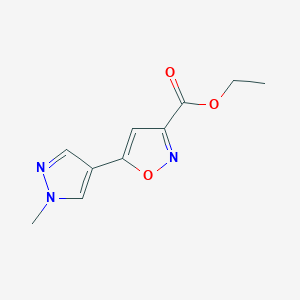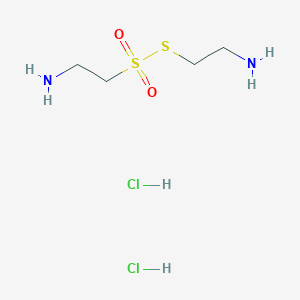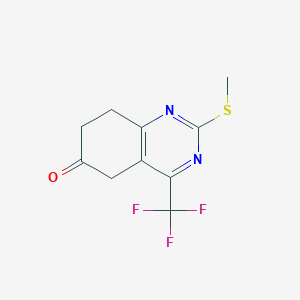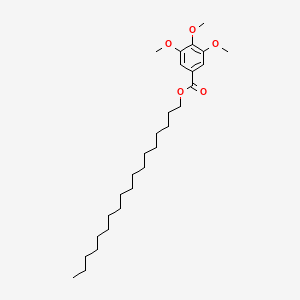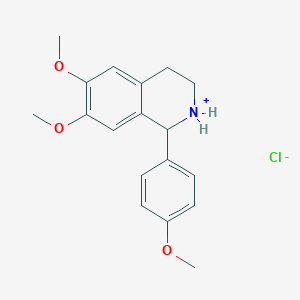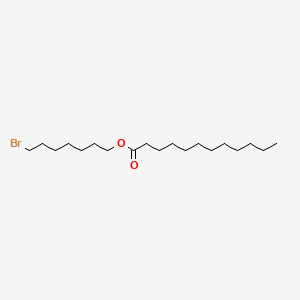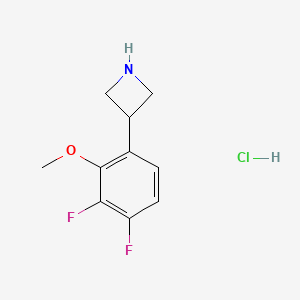
3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride is a chemical compound with the molecular formula C10H11F2NO·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of fluorine and methoxy groups on the phenyl ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride typically involves the reaction of 3,4-difluoro-2-methoxybenzylamine with azetidine under specific conditions. The reaction is carried out in the presence of a suitable base and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis, starting from commercially available precursors. The process includes purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the azetidine ring or the phenyl ring, depending on the reagents used.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
- Oxidation products include aldehydes and acids.
- Reduction products may include partially or fully reduced azetidine derivatives.
- Substitution products depend on the nucleophile used, leading to various substituted phenyl azetidines.
Aplicaciones Científicas De Investigación
3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The azetidine ring provides structural rigidity, contributing to its unique biological effects.
Comparación Con Compuestos Similares
- 3-(3,4-Difluorophenoxy)azetidine Hydrochloride
- 3-(4-Fluorophenyl)azetidine Hydrochloride
- 3-(2-(Trifluoromethyl)phenyl)azetidine Hydrochloride
- 3-(4-Methoxyphenoxy)azetidine Hydrochloride
Comparison: Compared to these similar compounds, 3-(3,4-Difluoro-2-methoxyphenyl)azetidine Hydrochloride stands out due to the presence of both fluorine and methoxy groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups provides a unique profile, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H12ClF2NO |
|---|---|
Peso molecular |
235.66 g/mol |
Nombre IUPAC |
3-(3,4-difluoro-2-methoxyphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C10H11F2NO.ClH/c1-14-10-7(6-4-13-5-6)2-3-8(11)9(10)12;/h2-3,6,13H,4-5H2,1H3;1H |
Clave InChI |
GHOYHWNQJFOGRB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1F)F)C2CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


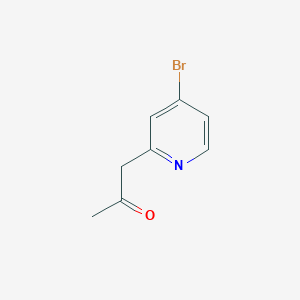
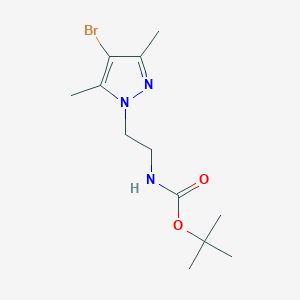
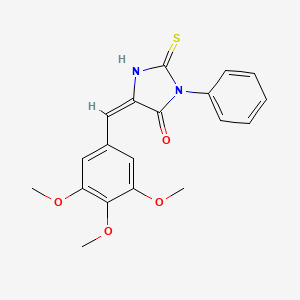


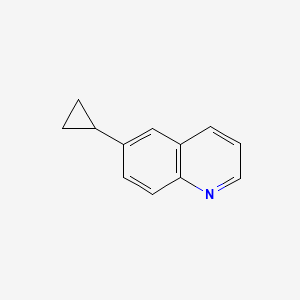
![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrole](/img/structure/B13715610.png)
